![molecular formula C24H30N4O4 B12867720 (2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)](/img/structure/B12867720.png)
(2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) is a complex organic molecule featuring a biphenyl core substituted with dimethoxy groups and linked to two pyrrolidine-2-carboxamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) typically involves several key steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound. The reaction is usually catalyzed by palladium complexes under basic conditions.
-
Introduction of Dimethoxy Groups: : The dimethoxy groups are introduced via electrophilic aromatic substitution, using methoxy-containing reagents such as dimethyl sulfate or methanol in the presence of a strong acid catalyst.
-
Attachment of Pyrrolidine-2-carboxamide Moieties: : The final step involves the coupling of the biphenyl core with pyrrolidine-2-carboxamide units. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the amide bonds, potentially converting them to amines under strong reducing conditions.
-
Substitution: : The biphenyl core can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study protein-ligand interactions, given its potential to form stable complexes with various biomolecules.
Medicine
Medically, the compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, the compound could be utilized in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and functional versatility.
作用机制
The mechanism of action of (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can fit into binding pockets, while the pyrrolidine-2-carboxamide moieties can form hydrogen bonds and other interactions with the target. This binding can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide): shares similarities with other biphenyl derivatives and pyrrolidine-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a biphenyl core with dimethoxy groups and pyrrolidine-2-carboxamide moieties. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C24H30N4O4 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(2S)-N-[3-methoxy-2-[2-methoxy-6-[[(2S)-pyrrolidine-2-carbonyl]amino]phenyl]phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H30N4O4/c1-31-19-11-3-7-15(27-23(29)17-9-5-13-25-17)21(19)22-16(8-4-12-20(22)32-2)28-24(30)18-10-6-14-26-18/h3-4,7-8,11-12,17-18,25-26H,5-6,9-10,13-14H2,1-2H3,(H,27,29)(H,28,30)/t17-,18-/m0/s1 |
InChI 键 |
DFBWYDFYFULZRK-ROUUACIJSA-N |
手性 SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H]4CCCN4 |
规范 SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NC(=O)C3CCCN3)NC(=O)C4CCCN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


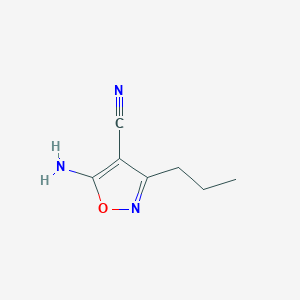
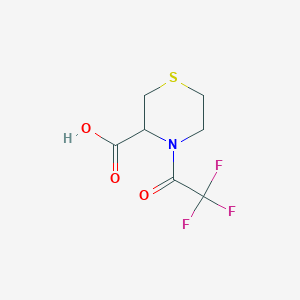
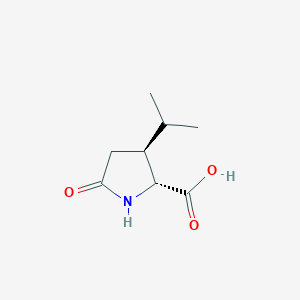
![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
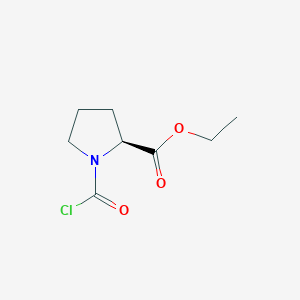
![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)
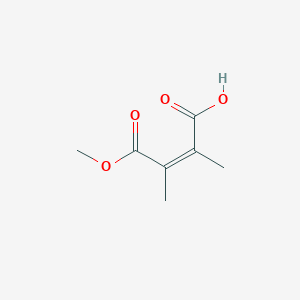
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)
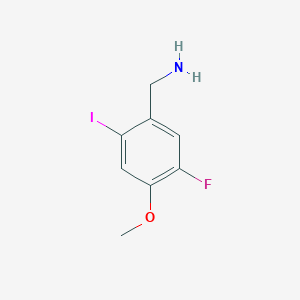
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12867692.png)
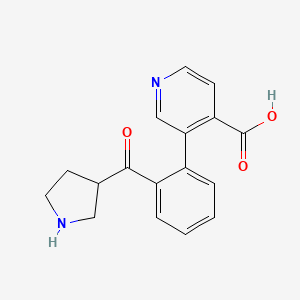
![6-Methyl-2-oxo-1,5-dihydropyrrolo[3,2-f][1,3]benzoxazole-7-carboxylic acid](/img/structure/B12867726.png)
![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)
